Defluoro Pitavastatin Calcium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

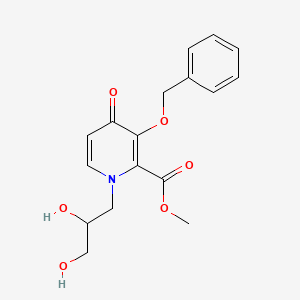

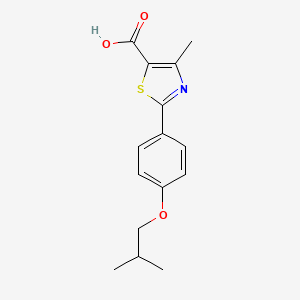

Defluoro Pitavastatin Calcium Salt is an impurity of Pitavastatin Calcium . Pitavastatin Calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis .

Synthesis Analysis

The synthesis of Pitavastatin Calcium has been described in various patents . One method involves a process for the preparation of pitavastatin and its pharmaceutically acceptable salts . Another method involves preparing several intermediates before finally preparing pitavastatin calcium . An efficient and concise asymmetric synthesis of pitavastatin calcium starting from commercially available (S)-epichlorohydrin has also been described .Molecular Structure Analysis

The molecular formula of this compound is C50H48CaN2O8 . The molecular weight is 845.02 .科学的研究の応用

Pharmacokinetic Properties and Bioequivalence

Defluoro Pitavastatin Calcium Salt, commonly known as pitavastatin, has been studied for its pharmacokinetic properties and bioequivalence. Research in healthy Chinese volunteers indicated that the generic and branded tablets of pitavastatin calcium are bioequivalent in terms of absorption rate and extent, allowing for interchangeability in clinical medication in China (Huang et al., 2014). Further studies have demonstrated similar findings, confirming pitavastatin's consistency in pharmacokinetic profiles when administered in single and multiple doses (Luo et al., 2015).

Analytical Methodology

A high-performance thin-layer chromatographic method for determining pitavastatin calcium in pharmaceutical preparations has been developed, showing potential applications in pharmaceutical analysis due to its selectivity, sensitivity, and specificity (Panchal et al., 2008).

Synthesis and Chemical Properties

Pitavastatin calcium has been the subject of various studies focusing on its synthesis and chemical properties. Research on diastereoselective synthesis using bismuth-catalyzed reactions and other methods has contributed to an understanding of pitavastatin's structural and chemical characteristics (Xiong et al., 2015), (Ji-le, 2014).

Potential Therapeutic Applications

Pitavastatin has been explored for its potential therapeutic applications beyond its primary use as a cholesterol-lowering agent. It has been studied for its effects on bone formation, particularly its ability to enhance BMP-2 and osteocalcin expression in human osteoblasts, indicating a potential role in treating bone diseases such as osteoporosis (Ohnaka et al., 2001).

Radiosynthesis for Diagnostic Imaging

Innovative research has explored the radiosynthesis of a novel pitavastatin derivative for diagnostic imaging in liver function studies, demonstrating its potential application in evaluating hepatic organic anion transporting polypeptides (Kimura et al., 2016).

作用機序

Target of Action

Defluoro Pitavastatin Calcium Salt, also known as Pitavastatin, is a lipid-lowering drug belonging to the statin class of medications . The primary target of Pitavastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .

Mode of Action

Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, Pitavastatin reduces the endogenous production of cholesterol within the liver . This leads to a decrease in low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels, often referred to as "bad cholesterol" .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is involved in the production of several compounds essential for lipid metabolism and transport, including cholesterol, LDL, and VLDL . This disruption leads to a decrease in the levels of these lipids, reducing the risk of cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of Pitavastatin are influenced by the SLCO1B1 genetic polymorphism, which significantly alters the drug’s pharmacokinetics . Pitavastatin is predominantly taken up by the liver, where it exerts its effects . The drug’s potency in lowering LDL-C is comparable to that of other statins, but it also has increased efficacy in increasing HDL-C, also known as "good cholesterol" .

Result of Action

The primary result of Pitavastatin’s action is a reduction in LDL and VLDL levels, leading to a decrease in total cholesterol levels . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . In addition to its lipid-lowering effects, Pitavastatin has been shown to induce apoptosis in cancer cells by blocking autophagy flux .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pitavastatin. For instance, the presence of certain genetic polymorphisms, such as the SLCO1B1 genetic polymorphism, can significantly alter the pharmacokinetics of Pitavastatin . Additionally, the drug’s effectiveness can be influenced by the patient’s diet and lifestyle, as well as other co-administered medications .

Safety and Hazards

Pitavastatin Calcium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . In rare cases, pitavastatin can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

生化学分析

Biochemical Properties

Defluoro Pitavastatin Calcium Salt, like Pitavastatin, is likely to interact with the enzyme HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . The inhibition of this enzyme leads to a decrease in intracellular cholesterol production, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Cellular Effects

This compound’s primary cellular effect is the reduction of cholesterol synthesis. This leads to a decrease in the levels of LDL cholesterol within the cell . Additionally, it may also lead to an increase in high-density lipoprotein (HDL) cholesterol levels . These changes in lipid levels can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the HMG-CoA reductase enzyme . This binding inhibits the enzyme’s activity, preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, reducing the production of cholesterol and other downstream products .

Temporal Effects in Laboratory Settings

Given its role as an HMG-CoA reductase inhibitor, it is likely that its effects on cholesterol synthesis would be observed shortly after administration and would persist as long as the compound remains active in the system .

Dosage Effects in Animal Models

Studies on Pitavastatin have shown that it effectively reduces LDL cholesterol levels and increases HDL cholesterol levels in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway by inhibiting the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of cholesterol .

Transport and Distribution

Given its role as an HMG-CoA reductase inhibitor, it is likely to be distributed to tissues with high rates of cholesterol synthesis, such as the liver .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytosol and endoplasmic reticulum where the HMG-CoA reductase enzyme is located . By binding to this enzyme, this compound can effectively inhibit cholesterol synthesis at its primary site .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Defluoro Pitavastatin Calcium Salt involves the conversion of pitavastatin into its defluoro derivative, followed by the formation of the calcium salt.", "Starting Materials": ["Pitavastatin", "Calcium hydroxide", "Methanol", "Acetic acid", "Sodium acetate trihydrate", "Hydrogen fluoride gas"], "Reaction": ["Step 1: Pitavastatin is reacted with hydrogen fluoride gas in anhydrous methanol to form Defluoro Pitavastatin.", "Step 2: Defluoro Pitavastatin is dissolved in a mixture of methanol and acetic acid.", "Step 3: Calcium hydroxide is added to the mixture and the resulting suspension is stirred for several hours.", "Step 4: Sodium acetate trihydrate is added to the mixture to adjust the pH.", "Step 5: The mixture is filtered and the solid product is washed with water and dried to obtain Defluoro Pitavastatin Calcium Salt."] } | |

| 1258947-30-6 | |

分子式 |

C50H50CaN2O8 |

分子量 |

847.034 |

IUPAC名 |

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1 |

InChIキー |

CTOOTGHKZAQIRB-FAPMUMIKSA-N |

SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca] |

同義語 |

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。